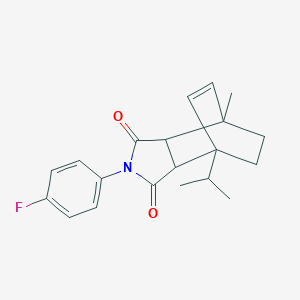
3,4-Dichloro-1-(1,1-dioxothiolan-3-yl)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-1-(1,1-dioxothiolan-3-yl)pyrrole-2,5-dione, commonly known as DCPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to have teratogenic effects on developing fetuses. DCPT, on the other hand, has shown promise as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. In
Mechanism of Action
The exact mechanism of action of DCPT is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer cell growth. DCPT has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell survival. DCPT has also been shown to inhibit the STAT3 pathway, which is involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
DCPT has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, DCPT has also been shown to have antioxidant activity. DCPT has been shown to scavenge free radicals, which are involved in various pathological processes, such as inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of DCPT is its relatively simple synthesis method and high purity product. This makes it a useful compound for laboratory experiments. However, one limitation of DCPT is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are numerous future directions for research on DCPT. One area of research is to further investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Another area of research is to investigate its potential as a treatment for cancer, particularly in combination with other anti-cancer drugs. Additionally, there is potential for DCPT to be used as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and oxidative stress. Further research is needed to fully understand the potential applications of DCPT in these areas.
Synthesis Methods
The synthesis of DCPT involves the reaction of thalidomide with thionyl chloride and phosphorus pentachloride to form the intermediate compound, 3,4-dichloro-1-(1,1-dioxothiolan-3-yl)pyrrole. This intermediate is then oxidized with potassium permanganate to yield DCPT. The synthesis process is relatively straightforward and yields a high purity product.
Scientific Research Applications
DCPT has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is its use as an anti-inflammatory agent. DCPT has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, DCPT has also been investigated as a potential treatment for cancer. Studies have shown that DCPT can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and proliferation of cancer cells. DCPT has been shown to be effective against various types of cancer, including leukemia, multiple myeloma, and prostate cancer.
properties
Molecular Formula |
C8H7Cl2NO4S |
|---|---|
Molecular Weight |
284.12 g/mol |
IUPAC Name |
3,4-dichloro-1-(1,1-dioxothiolan-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C8H7Cl2NO4S/c9-5-6(10)8(13)11(7(5)12)4-1-2-16(14,15)3-4/h4H,1-3H2 |
InChI Key |
PEWVFJVDKWKIFD-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=C(C2=O)Cl)Cl |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241138.png)
![Ethyl 4-{[3-(methylsulfanyl)-5-oxo-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B241140.png)



![5-{[2-(4-methoxyphenoxy)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B241156.png)

![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241164.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B241166.png)
![2-(3,5-dimethylphenoxy)-N'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide](/img/structure/B241167.png)

![1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine](/img/structure/B241170.png)
![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)
![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)